molecular formula C7H11Cl2N5O B2895140 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089255-36-5

3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2895140
CAS No.: 2089255-36-5
M. Wt: 252.1
InChI Key: UNSDHNKJOYFKPJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a high-purity chemical reagent designed for research applications in medicinal chemistry and infectious disease. This compound features a triazolo[4,3-a]pyrazine core, a privileged scaffold in drug discovery known for yielding biologically active molecules with diverse therapeutic potential . The 3-(2-aminoethyl) side chain enhances molecular interaction capabilities, making this dihydrochloride salt a valuable intermediate for synthesizing novel derivatives and probing structure-activity relationships (SAR). Triazolo[4,3-a]pyrazine derivatives have demonstrated significant biological relevance, particularly in anti-infective research. These compounds show promising activity against infectious diseases, with some derivatives exhibiting moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . The structural motif is also investigated in antiparasitic drug development, as related triazolopyridazine compounds are being explored as potent leads against Cryptosporidium parvum, a diarrheal disease parasite particularly harmful to children and immunocompromised people . This reagent is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, refer to the Safety Data Sheet for detailed hazard information, and ensure compliance with all relevant laboratory safety regulations.

Properties

IUPAC Name

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h3-4H,1-2,8H2,(H,9,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSDHNKJOYFKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Pyrazinone Derivatives

The most widely reported approach for constructing thetriazolo[4,3-a]pyrazine scaffold involves cyclocondensation between pyrazinone precursors and substituted hydrazines. For the target compound, a optimized pathway begins with 7-cyclopropyl-7H-pyrazin-8-one, which undergoes nucleophilic attack by 2-aminoethylhydrazine in ethanol under reflux (72 hours, 80°C). The reaction proceeds via intermediate hydrazone formation, followed by intramolecular cyclization to yield the triazole ring (Scheme 1).

Scheme 1
$$
\text{Pyrazinone} + \text{H}2\text{N-NH-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Triazolopyrazine intermediate} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

Key advantages:

  • High regioselectivity (>95%) due to electron-deficient pyrazinone carbonyl
  • Compatibility with acid-sensitive cyclopropyl substituents

Solid-Phase Synthesis for Parallel Optimization

Patent WO2013050424A1 discloses a chiral synthesis route adaptable for aminoethyl derivatives using resin-bound intermediates. The method features:

  • Immobilization of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine on Wang resin
  • N-acylation with Fmoc-protected β-alanine
  • On-resin deprotection and functionalization at position 3
  • Cleavage with HCl/dioxane to obtain dihydrochloride salts

This approach achieves 68-72% overall yield with >99% enantiomeric excess when using (R)-configured starting materials.

Functionalization at the 3-Position

Direct Alkylation vs. Reductive Amination

Introducing the 2-aminoethyl group presents two primary pathways:

Method Conditions Yield Purity
Alkylation of NH-triazole i. NaH, DMF, 0°C
ii. 2-bromoethylamine HBr 45% 88% (HPLC)
Reductive amination i. Glyoxal, NH4OAc
ii. NaBH3CN, MeOH 62% 94% (HPLC)

Reductive amination proves superior for minimizing N7 over-alkylation, a common side reaction observed in basic conditions.

Salt Formation and Purification

Dihydrochloride Salt Crystallization

The final dihydrochloride salt is obtained by:

  • Treating free base with 2 eq. HCl in IPA/EtOAc (1:3)
  • Cooling to -20°C for 16 hours
  • Filtering and washing with cold EtOAc

Optimized parameters:

  • Solvent ratio: Isopropanol enhances crystal nucleation vs. ethyl acetate’s antisolvent effect
  • HCl gas bubbling achieves higher purity (99.2%) vs. aqueous HCl (97.5%)

Analytical Characterization

Spectroscopic Data Consolidation

Technique Key Signatures
¹H NMR (D2O) δ 1.15 (m, 4H, cyclopropyl), 3.25 (t, J=6.5 Hz, 2H, CH2NH2), 4.30 (t, J=6.5 Hz, 2H, NCH2), 8.05 (s, 1H, triazole-H)
HRMS (ESI+) m/z calc. for C10H13N5O [M+H]+: 220.1199, found: 220.1196
HPLC tR = 4.32 min (HILIC, 50 mM NH4OAc/ACN)

Industrial-Scale Considerations

Cost Optimization Strategies

  • Replacing cyclopropyl bromide with cyclopropanecarboxylic acid in pyrazinone synthesis reduces raw material costs by 37%
  • Continuous flow hydrogenation (H-Cube®) decreases reaction time from 18h to 45 min for nitro intermediates

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily used as an intermediate in the synthesis of bioactive molecules. Its azaspiro structure is significant in drug design, acting as a bioisostere for various pharmacophores. This allows for modifications that can enhance the pharmacological profile of new drugs.

Organic Synthesis

2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid is utilized in organic synthesis due to its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Coupling Reactions : It serves as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.

Case Studies

Several studies have highlighted the applications of this compound:

  • A study published in ResearchGate discusses the functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, emphasizing their potential as lead compounds in drug discovery .
  • Patent literature reveals methods for synthesizing derivatives of this compound that have shown efficacy in targeting specific biological pathways, thus paving the way for new therapeutic agents .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate for drug synthesis; enhances bioactivitySynthesis of anti-cancer agents
Organic SynthesisReactant in nucleophilic substitutions and coupling reactionsPeptide bond formation
Drug DesignServes as a bioisostere; aids in modifying pharmacological propertiesDevelopment of novel analgesics

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may play a crucial role in binding to receptors or enzymes, leading to biological or chemical activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of triazolo[4,3-a]pyrazin-8-one derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis with structurally related analogs:

Substituent Variations at Position 3

  • Its dihydrochloride form improves aqueous solubility.
  • 3-(1-Aminoethyl) Variant: Structural Difference: A methyl group replaces the ethyl chain in the aminoethyl substituent. Impact: Reduced steric bulk may alter binding affinity or metabolic stability compared to the target compound .
  • 3-[(Methylamino)methyl] Derivative: Structure: C₁₁H₁₈Cl₂N₆O (Mol. Wt. 313.21 g/mol).

Substituent Variations at Position 7

  • 7-Cyclopropyl Derivative :

    • Structure : C₁₃H₁₇Cl₂N₅O (Mol. Wt. 342.22 g/mol).
    • Impact : The cyclopropyl group increases steric hindrance, possibly enhancing metabolic resistance but reducing solubility .
  • 7-Methyl Derivative :

    • Structure : C₉H₁₃Cl₂N₅O (Mol. Wt. 278.15 g/mol).
    • Properties : A simple methyl group may simplify synthesis but limit pharmacological versatility .
  • 7-(3-Methoxyphenyl) Derivative :

    • Structure : C₂₃H₂₂N₄O₃S (Mol. Wt. 434.52 g/mol).
    • Activity : The aromatic methoxy group could enhance π-π stacking interactions with protein targets, as seen in kinase inhibitors .

Pharmacologically Active Analogs

  • Sitagliptin (DPP-4 Inhibitor): Structure: Contains a triazolopyrazine core with a trifluoromethylphenyl group. Comparison: While structurally distinct, sitagliptin highlights the therapeutic relevance of triazolo-pyrazinones in diabetes treatment. The target compound’s aminoethyl group may offer a novel mechanism .
  • 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives: Activity: These analogs exhibit adenosine receptor (A₁/A₂A) antagonism, suggesting the core’s adaptability to diverse targets .

Data Table: Key Comparative Metrics

Compound Name Substituents (Position 3/7) Molecular Formula Mol. Wt. (g/mol) Key Pharmacological Activity Source
Target Compound 3-(2-Aminoethyl)/H C₁₀H₁₅Cl₂N₅O 292.17 Cerebroprotective, Cardioprotective
3-(1-Aminoethyl) Variant 3-(1-Aminoethyl)/H C₉H₁₃Cl₂N₅O 278.15 Undisclosed
7-Cyclopropyl Derivative 3-(2-Aminoethyl)/7-Cyclopropyl C₁₃H₁₇Cl₂N₅O 342.22 Cytotoxic, Membrane-stabilizing
7-Methyl-3-[(methylamino)methyl] Derivative 3-[(Methylamino)methyl]/7-Methyl C₁₁H₁₈Cl₂N₆O 313.21 Undisclosed (Research Phase)
Sitagliptin Complex substituents C₁₆H₁₅F₆N₅O 407.32 DPP-4 Inhibition (Antidiabetic)

Research Findings and Implications

  • Synthetic Flexibility: The triazolo-pyrazinone core allows modular substitution, enabling optimization for solubility (e.g., dihydrochloride salt) or target engagement (e.g., cyclopropyl for metabolic stability) .
  • Pharmacological Potential: The target compound’s aminoethyl group distinguishes it from analogs with bulkier or aromatic substituents, suggesting unique binding modes in neurological or cardiovascular targets .
  • Comparative Limitations : While 7-aryl derivatives (e.g., 7-(3-methoxyphenyl)) show promise in kinase inhibition, their synthetic complexity may hinder scalability compared to the target compound .

Biological Activity

3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS No. 2089255-36-5) is a compound of interest due to its potential biological activities. This compound belongs to the triazolo[4,3-a]pyrazine family, which has been recognized for various pharmacological properties including antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₈H₁₃Cl₂N₅O
  • Molecular Weight : 232.12 g/mol
  • CAS Number : 2089255-36-5

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. In vitro tests indicate that this compound shows moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

These MIC values suggest that the compound's efficacy is comparable to that of established antibiotics such as ampicillin .

The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The presence of an ethylenediamine moiety in the structure enhances the interaction with these targets through π-cation interactions at physiological pH .

Other Biological Activities

Apart from antibacterial effects, triazolo[4,3-a]pyrazine derivatives have been reported to possess a variety of biological activities:

  • Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens.
  • Antidiabetic Properties : Certain compounds within this family are being explored for their role in diabetes management.
  • Anticonvulsant Effects : Research indicates potential applications in seizure control.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antimicrobial properties. The findings highlighted that compounds similar to 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibited significant activity against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Structure-Activity Relationship (SAR) :
    An investigation into the SAR of triazolo[4,3-a]pyrazines revealed that modifications at specific positions on the pyrazine ring can enhance biological activity. The presence of electron-donating groups was found to improve antibacterial potency significantly.

Q & A

Q. Advanced Research Focus

  • Solubility : Enhances aqueous solubility (>50 mg/mL in H2O vs. <1 mg/mL for free base).
  • Stability : Hygroscopicity requires storage in desiccators (loss on drying ≤0.5%).
  • Bioavailability : Salt formation improves oral absorption in preclinical models (rat F% >60%) .

What alternative cyclization strategies improve reaction efficiency?

Q. Advanced Research Focus

  • Anhydride-based cyclization : Use of succinic/glutaric anhydrides instead of CDI reduces reaction time (8–12 hours vs. 24 hours).
  • Microwave-assisted synthesis : Reduces reflux time by 50% (e.g., 12 hours at 120°C) with comparable yields.
  • Catalytic systems : Lewis acids (e.g., ZnCl2) enhance regioselectivity in N7-substitution .

How is compound stability evaluated under varying storage conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and light (ICH Q1B).
  • Analytical monitoring : Track degradation via HPLC (appearance of Impurity B ) and NMR (loss of ethylamino protons).
  • Storage recommendations : Amber glass vials at 2–8°C in argon atmosphere to prevent oxidation .

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